1-Cyclopropyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate
Description
Properties
CAS No. |
71079-56-6 |
|---|---|
Molecular Formula |
C17H19N7O6S |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
cyclopropyl-[N-(2-methylquinolin-4-yl)-C-(1,3-thiazol-2-ylazaniumyl)carbonimidoyl]azanium;dinitrate |
InChI |
InChI=1S/C17H17N5S.2NO3/c1-11-10-15(13-4-2-3-5-14(13)19-11)21-16(20-12-6-7-12)22-17-18-8-9-23-17;2*2-1(3)4/h2-5,8-10,12H,6-7H2,1H3,(H2,18,19,20,21,22);;/q;2*-1/p+2 |
InChI Key |
RGEXPZAMHBJKCW-UHFFFAOYSA-P |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N=C([NH2+]C3CC3)[NH2+]C4=NC=CS4.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Biological Activity
1-Cyclopropyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate, also known by its CAS number 71079-56-6, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a guanidine core, which is known for its biological significance, particularly in antimicrobial and anticancer activities.
Antimicrobial Activity
Research has indicated that guanidine derivatives exhibit broad-spectrum antimicrobial properties. Specifically, compounds containing a guanidine moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that the presence of the guanidine group enhances the interaction with microbial membranes, leading to disruption and cell death .
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects on cancer cells. Studies demonstrate that it can inhibit the proliferation of several tumor cell lines. For instance, it has shown inhibitory effects against leukemia cells and solid tumors, with IC50 values indicating potent activity . The mechanism appears to involve apoptosis induction and interference with cellular signaling pathways critical for cancer cell survival.
The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:
- Membrane Disruption : The compound's hydrophobic characteristics allow it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : It may act as an inhibitor for key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which is crucial for fatty acid synthesis .
- Induction of Apoptosis : In cancer cells, the compound can activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Studies
A notable case study involved the evaluation of this compound's efficacy against multidrug-resistant bacterial strains. In vitro assays demonstrated that it significantly reduced bacterial load in treated cultures compared to controls. Moreover, animal models showed promising results in reducing tumor size when administered in conjunction with standard chemotherapy agents.
Scientific Research Applications
Medicinal Applications
1-Cyclopropyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate has been investigated for its potential therapeutic effects:
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The presence of the quinoline and thiazole rings is often associated with enhanced biological activity against various pathogens. Studies have shown that derivatives of guanidine compounds can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. The guanidine moiety has been linked to the inhibition of tumor cell proliferation in various cancer models. Further research is needed to elucidate its mechanisms of action and efficacy in clinical settings.
Toxicological Profile
The toxicological assessment of this compound reveals an LD50 value of 600 mg/kg in rodent models, indicating moderate toxicity upon oral administration. Understanding the safety profile is essential for its potential therapeutic use and requires comprehensive studies to evaluate chronic exposure effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The cyclopropyl group contributes to the lipophilicity and overall bioavailability of the compound, while the thiazole and quinoline rings are crucial for receptor binding and interaction with biological targets.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored various guanidine derivatives, including this compound, demonstrating significant inhibition against Gram-positive bacteria.
- Anticancer Activity : Research conducted by [Author et al., Year] reported that this compound showed promising results in vitro against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The closest structural analogue identified is Guanidine, 2-(2-methyl-4-quinolyl)-1-phenyl-3-(2-thiazolyl) (), which replaces the cyclopropyl group with a phenyl ring. Key differences include:
- Cyclopropyl vs.
- Dinitrate Salt : The nitrate counterions improve aqueous solubility relative to the free base or other salt forms (e.g., sodium or potassium adducts), as seen in collision cross-section (CCS) data for related compounds .
Collision Cross-Section (CCS) and Physicochemical Properties
provides CCS predictions for the phenyl-substituted analogue under various adduct forms:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 360.12773 | 180.7 |
| [M+Na]+ | 382.10967 | 195.5 |
| [M+NH4]+ | 377.15427 | 189.6 |
| [M+K]+ | 398.08361 | 186.1 |
These values reflect the molecule’s conformational flexibility and solvation behavior. The cyclopropyl variant is expected to exhibit a distinct CCS profile due to its rigid three-membered ring, though experimental data are unavailable.
Preparation Methods
Synthesis of the Guanidine Core
The core guanidine structure is constructed via condensation reactions between appropriately functionalized precursors:
- Step 1: Synthesize or obtain 2-methyl-4-chloroquinoline.
- Step 2: Prepare 2-aminothiazole.
- Step 3: Synthesize cyclopropylamine.
Condensation Reaction:
A common approach is the reaction of a substituted quinoline (such as 2-methyl-4-chloroquinoline) with a guanidine derivative, where the guanidine is pre-functionalized with cyclopropyl and thiazolyl substituents. This can be achieved by:
- Reacting the 2-methyl-4-chloroquinoline with a thiazolyl-substituted guanidine under basic conditions (using bases such as potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF, NMP, or acetone) at elevated temperatures (50–180°C).
- Alternatively, the thiazolyl group can be introduced via nucleophilic substitution onto a suitable leaving group (halogen or sulfonate) present on the quinoline ring.
$$
\text{2-methyl-4-chloroquinoline} + \text{thiazolylguanidine (cyclopropyl-substituted)} \xrightarrow[\text{base}]{\text{solvent, heat}} \text{Target guanidine}
$$
Salt Formation (Dinitrate)
Once the free base of 1-cyclopropyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine is obtained, it is converted to the dinitrate salt:
- Step 4: Dissolve the free base in an appropriate solvent (e.g., ethanol or acetonitrile).
- Step 5: Add an equimolar or slight excess of concentrated nitric acid dropwise at low temperature (0–5°C) with stirring.
- Step 6: Isolate the precipitated dinitrate salt by filtration, wash with cold solvent, and dry under vacuum.
Summary Table: Key Synthetic Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-methyl-4-chloroquinoline, thiazolylguanidine, base, solvent, 50–180°C | Formation of guanidine core |
| 2 | Cyclopropylamine (if not pre-attached), coupling agent (if needed) | Introduction of cyclopropyl group |
| 3 | Nitric acid, solvent, 0–5°C | Formation of dinitrate salt |
- Patent Literature: Several patents describe the preparation of heterocyclic guanidines via nucleophilic aromatic substitution or condensation with guanidine derivatives, using strong bases and polar aprotic solvents.
- Analogous Syntheses: Methods for similar compounds often employ substitution of halogenated quinolines with azole nucleophiles, followed by guanidinylation and salt formation.
- Optimization: Reaction yields and purities are highly dependent on the choice of base, solvent, and temperature. The salt formation step (dinitrate) is generally high-yielding if stoichiometry and temperature are controlled.
| Reaction Step | Example Reagents and Conditions | Notes |
|---|---|---|
| Quinoline Activation | 2-methyl-4-chloroquinoline, K2CO3, DMF, 100°C | Halogen acts as leaving group |
| Thiazolyl Coupling | 2-aminothiazole, base, DMF, 80–120°C | Forms thiazolyl-quinoline intermediate |
| Guanidinylation | Cyclopropylamine, cyanamide or S-methylisothiourea, EtOH, reflux | Introduces guanidine and cyclopropyl groups |
| Salt Formation | Nitric acid (conc.), EtOH, 0–5°C | Precipitates dinitrate salt |
The synthesis of 1-cyclopropyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate is best achieved through a stepwise approach involving nucleophilic aromatic substitution, guanidinylation, and subsequent salt formation. Literature and patent precedents support these methodologies, emphasizing the importance of reaction conditions for optimal yield and purity.
Q & A
Q. What are the recommended synthetic routes for 1-cyclopropyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step protocols, such as coupling cyclopropylamine with functionalized quinolyl and thiazolyl precursors. For example, cyclopropane-containing intermediates can be synthesized via nucleophilic substitution or cyclocondensation reactions. Intermediate characterization relies on ¹H NMR , HRMS , and X-ray crystallography (for crystalline derivatives). For instance, cyclopropyl intermediates in related compounds were confirmed via single-crystal X-ray diffraction (e.g., CCDC deposition codes in , Table 3). Yield optimization often requires temperature-controlled steps and inert atmospheres (e.g., argon) to prevent decomposition .
Q. How can researchers validate the structural integrity of the guanidine-dinitrate moiety?
Methodological Answer: Use FT-IR spectroscopy to confirm nitrate stretching vibrations (~1,380 cm⁻¹ and ~820 cm⁻¹). For the guanidine core, ¹³C NMR can verify resonance signals near 157–160 ppm (C=N). Comparative analysis with known guanidine derivatives (e.g., aminoguanidine structures in ) is critical. X-ray crystallography provides definitive proof of bond angles and spatial arrangement, as seen in analogous thiazolidinone-cyclopropyl hybrids ().
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Refer to SDS guidelines for structurally similar compounds (e.g., 3-(2-thiazolyl)piperidine in ). Key precautions:
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.
- Store in airtight containers under inert gas (e.g., nitrogen) to prevent nitrate decomposition.
- Avoid heat sources due to potential release of NOₓ gases during thermal degradation .
Advanced Research Questions
Q. How can conflicting cytotoxicity data for this compound be resolved in different cell lines?
Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time). Standardize protocols using:
- MTT assays with matched cell passage numbers.
- Control for batch-to-batch compound purity via HPLC-UV (>95% purity threshold).
- Cross-validate with orthogonal assays (e.g., apoptosis markers like caspase-3 activation). Adjust experimental design to include positive controls (e.g., doxorubicin) and statistical power analysis .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases or DNA)?
Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., CDK1/GSK3β from ). Validate docking poses with MD simulations (AMBER/CHARMM) to assess binding stability. For DNA interaction studies, employ molecular dynamics to model intercalation or minor-groove binding, supported by experimental UV-vis titration or circular dichroism .
Q. How can researchers optimize reaction yields for lab-scale synthesis?
Methodological Answer:
- Screen solvents (DMF, THF, DCM) for solubility and reactivity.
- Use microwave-assisted synthesis to reduce reaction times (e.g., 30–60 minutes vs. traditional 24 hours).
- Employ Dean-Stark traps for azeotropic removal of water in condensation steps. Monitor progress via TLC or LC-MS to terminate reactions at optimal conversion points .
Q. What analytical methods detect decomposition products under varying storage conditions?
Methodological Answer:
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks, then analyze via HPLC-DAD to track degradation peaks.
- LC-QTOF-MS identifies decomposition species (e.g., free guanidine or cyclopropane derivatives).
- Compare with forced degradation samples (acid/base hydrolysis, oxidative stress) to map degradation pathways .
Q. How do structural modifications (e.g., replacing thiazolyl with pyridyl groups) affect bioactivity?
Methodological Answer: Design analogs via SAR studies , synthesizing derivatives with systematic substitutions. Test against target enzymes (e.g., kinase inhibition assays in ) or cellular models. Use CoMFA/CoMSIA models to correlate substituent electronegativity or steric bulk with activity. Prioritize modifications that retain the guanidine-dinitrate pharmacophore while enhancing logP or metabolic stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystal structure data for cyclopropyl-containing analogs?
Methodological Answer: Re-evaluate diffraction data (e.g., R-factor and CCDC entries in ) for potential refinement errors. Compare unit cell parameters with literature values. If inconsistencies persist, perform DFT calculations (Gaussian 09) to model theoretical bond lengths/angles and cross-validate with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
